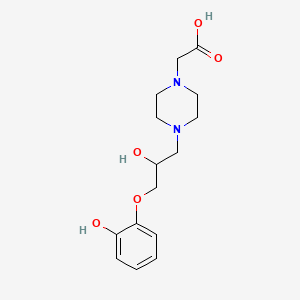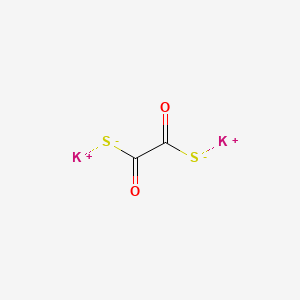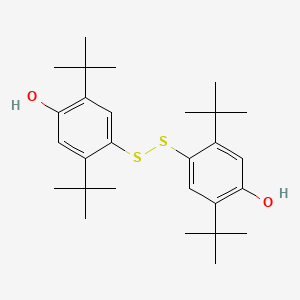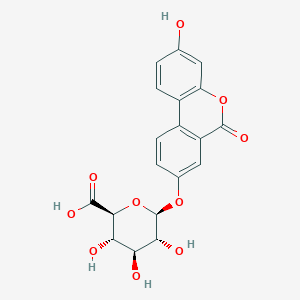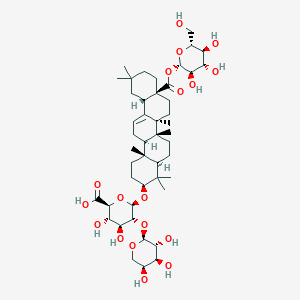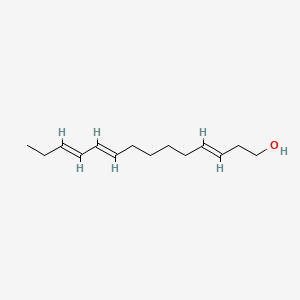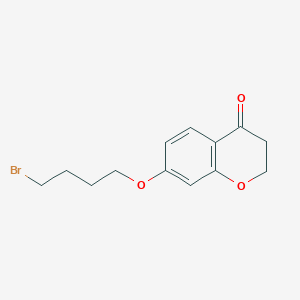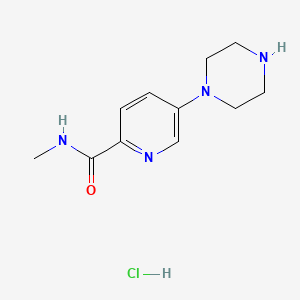
Capsaicin-5,7-dene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsaicin-5,7-dene, also known as (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnona-5,7-dienamide, is a compound derived from the capsaicinoid family. It is structurally related to capsaicin, the active component in chili peppers responsible for their pungent heat.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-5,7-dene typically involves the condensation of vanillylamine with fatty acid derivatives. This reaction is carried out in the presence of suitable solvents such as ethyl acetate or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and green chemistry principles are increasingly being applied to minimize environmental impact and improve efficiency. Automated synthetic systems have been developed to produce capsaicin derivatives, including this compound, with high yields and reduced use of toxic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Capsaicin-5,7-dene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Capsaicin-5,7-dene has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other capsaicinoid derivatives.
Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating pain mechanisms.
Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy.
Industry: The compound is used in the development of topical analgesics and other pharmaceutical formulations.
Mécanisme D'action
Capsaicin-5,7-dene exerts its effects by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain perception. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell. This results in the activation of various signaling pathways that modulate pain and inflammation .
Comparaison Avec Des Composés Similaires
Capsaicin: The primary capsaicinoid found in chili peppers, known for its pungency and analgesic properties.
Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain.
Nordihydrocapsaicin: Another capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
Uniqueness of Capsaicin-5,7-dene: this compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its ability to interact with TRPV1 and modulate pain pathways makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+ |
Clé InChI |
ACIASPYZQZVRFK-GQCTYLIASA-N |
SMILES isomérique |
CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
SMILES canonique |
CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
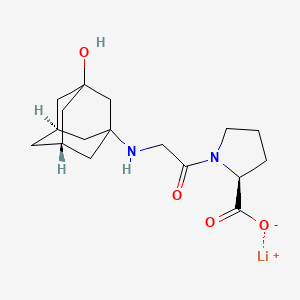
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
